Evidence Item 1: Molecular Weight, Functional‑Group Density, and Theoretical Gas Yield vs. OBSH and TSH
The differentiation of naphthalene‑2,6‑di(sulphonohydrazide) begins with its intrinsic molecular parameters. It has a molecular weight of 316.36 g mol⁻¹ and carries two sulfonyl hydrazide functional groups per molecule, giving it a functional‑group density of 6.32 mmol g⁻¹ . Under the stoichiometric assumption that each sulfonyl hydrazide group releases one N₂ molecule upon thermal decomposition, the theoretical nitrogen gas yield is 142 mL g⁻¹ at STP . The nearest commercial comparator, OBSH (358.39 g mol⁻¹, two sulfonyl hydrazide groups), has a theoretically lower maximum gas yield of ~125 mL g⁻¹ and an experimentally reported range of 125–140 mL g⁻¹ . p‑Toluenesulfonyl hydrazide (TSH, 186.23 g mol⁻¹, one sulfonyl hydrazide group) has a reported gas yield of ~120 mL g⁻¹ . The higher theoretical gas‑generation capacity of the naphthalene core, stemming from its lower molecular‑weight‑per‑functional‑group ratio, offers a quantifiable advantage in applications where maximum volume expansion per unit mass of blowing agent is critical. This comparison is classified as class‑level inference because the actual gas yield of naphthalene‑2,6‑di(sulphonohydrazide) has not been directly measured and published.
| Evidence Dimension | Theoretical nitrogen gas yield (STP) based on stoichiometric N₂ release per sulfonyl hydrazide group |
|---|---|
| Target Compound Data | 142 mL g⁻¹ (calculated; molecular weight 316.36 g mol⁻¹, two –SO₂NHNH₂ groups) |
| Comparator Or Baseline | OBSH: 125 mL g⁻¹ (theoretical) / 125–140 mL g⁻¹ (experimental); TSH: ~120 mL g⁻¹ (experimental) |
| Quantified Difference | +17 mL g⁻¹ (+13.6%) vs. OBSH theoretical; +22 mL g⁻¹ (+18.3%) vs. TSH reported |
| Conditions | Calculation assumes complete thermal decomposition with 1 mol N₂ per –SO₂NHNH₂ group; experimental validation not available |
Why This Matters
A 13–18% higher theoretical gas yield per gram translates to potentially lower loading levels and reduced formulation cost, making the compound a candidate for high‑expansion‑ratio foams where weight reduction is paramount.
